molecular formula C21H25F3N4O6 B2565730 Thalidomide-NH-C6-NH2 TFA CAS No. 2093386-51-5

Thalidomide-NH-C6-NH2 TFA

カタログ番号 B2565730
CAS番号: 2093386-51-5
分子量: 486.448
InChIキー: VUTCFPKPHCMKEA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thalidomide-NH-C6-NH2 TFA is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a linker used in PROTAC technology . It is used for research purposes .

科学的研究の応用

Immunomodulatory Effects and Therapeutic Applications Thalidomide and its analogues, including Thalidomide-NH-C6-NH2 TFA, have been extensively studied for their immunomodulatory effects, particularly in the context of diseases with inflammatory and immunological bases. The mechanism through which Thalidomide exerts its effects involves the inhibition of TNFα mRNA expression and protein production by stimulated monocytes and activated T lymphocytes, leading to a reduction in serum TNFα levels and diminished cytokine gene expression at lesion sites. This process results in the alleviation of clinical symptoms in conditions such as erythema nodosum leprosum (ENL) associated with leprosy, highlighting its potential for treating inflammatory disorders (E. Sampaio et al., 2002).

Anti-Angiogenic and Antineoplastic Properties Research into Thalidomide's anti-angiogenic properties has opened avenues for its application in cancer therapy. Studies have demonstrated its efficacy in inhibiting microvessel growth, which is a critical factor in solid tumor development and metastasis. By targeting angiogenesis, Thalidomide and its derivatives offer a novel approach to cancer treatment, especially in conditions like multiple myeloma where traditional treatments have failed. The drug's ability to induce apoptosis or growth arrest in tumor cells further supports its therapeutic potential in oncology (E. Lepper et al., 2004).

Neurological Applications and Pain Management Thalidomide's effects on the central nervous system, including its sedative properties, have prompted research into its potential for treating neurodegenerative diseases and managing neuropathic pain. The drug's ability to cross the blood-brain barrier allows it to exert effects directly within the central nervous system, making it a candidate for conditions that require modulation of neuroinflammation or neurogenesis (A. Mercurio et al., 2017).

Mechanistic Insights and Future Directions Understanding the molecular mechanisms underlying Thalidomide's effects is crucial for optimizing its therapeutic use and minimizing adverse outcomes. Studies have highlighted the importance of TNFα modulation, inhibition of angiogenesis, and the potential role of oxidative stress and nitric oxide pathways in mediating the drug's teratogenic and therapeutic effects. Ongoing research aims to identify safer analogues of Thalidomide that retain its beneficial properties while reducing its potential for causing severe side effects (J. A. Gomes et al., 2018).

将来の方向性

Thalidomide and its analogues have been used to effectively treat various diseases. Ongoing and future trials may provide further insights into the current role of thalidomide, especially by comparing thalidomide-containing regimens with protocols based on newer-generation IMiDs and by investigating thalidomide’s association with novel therapies .

特性

IUPAC Name

4-(6-aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4.C2HF3O2/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25;3-2(4,5)1(6)7/h5-7,14,21H,1-4,8-11,20H2,(H,22,24,25);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTCFPKPHCMKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thalidomide-NH-C6-NH2 TFA

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。